Structural Uniqueness: Atom-by-Atom Comparison with Closest Commercial Analog (CAS 896077-65-9)
A direct structural comparison reveals that the most commercially similar analog, 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 896077-65-9), lacks the 8-methoxy group present on 883955-52-0 . This quantitative difference of one methoxy group (exact mass difference = 29.0265 Da, derived from formula difference C25H24N2O4 vs. C24H22N2O3) introduces a hydrogen bond acceptor at the 8-position, which is a critical determinant for binding site occupancy in ATP-competitive pockets such as CDK8 or CYP isoforms according to class-level SAR [1].
| Evidence Dimension | Molecular Weight and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | MW = 416.477 g/mol; HBA = 6 (C25H24N2O4) |
| Comparator Or Baseline | CAS 896077-65-9; MW = 386.451 g/mol; HBA = 5 (C24H22N2O3) |
| Quantified Difference | ΔMW = +30.026 g/mol; ΔHBA = +1 |
| Conditions | Calculated from molecular formulas; source: vendor catalog entries. |
Why This Matters
An additional hydrogen bond acceptor can fundamentally alter target engagement; for procurement, this means 883955-52-0 is not a substitute for the des-methoxy analog and should be selected when an 8-methoxy SAR exploration is intended.
- [1] Substituted chromeno[2,3-d]pyrimidines as NF-kB inhibitors. Patent No. US10226464. 2019. View Source
